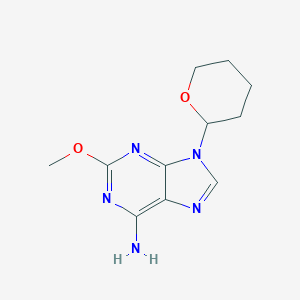

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Description

Properties

IUPAC Name |

2-methoxy-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJPSTQZOFCELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Purine N9 Position

The N9 position of 2,6-dichloropurine is protected using 3,4-dihydro-2H-pyran to prevent undesired side reactions during subsequent steps.

-

Dissolve 2,6-dichloropurine (10.6 mmol) in ethyl acetate (20 mL).

-

Add 3,4-dihydro-2H-pyran (2 mL) and -toluenesulfonic acid (catalytic).

-

Heat at 60°C for 1 hour under nitrogen.

-

Neutralize with ammonium hydroxide, wash with water, and crystallize from ethyl acetate/hexane.

Outcome : 2,6-Dichloro-9-(tetrahydropyran-2-yl)-9H-purine is obtained in 96% yield (m.p. 119–121°C).

Ammonia-Mediated Substitution at Position 6

The 6-chloro group is replaced with an amine via ammonolysis.

-

Suspend 2,6-dichloro-9-(tetrahydropyran-2-yl)-9H-purine (7.3 mmol) in methanol (50 mL).

-

Saturate with ammonia gas at 0°C.

-

Heat in a sealed tube at 100°C for 4 hours.

-

Concentrate under reduced pressure to isolate 2-chloro-9-(tetrahydropyran-2-yl)-9H-adenine.

Methoxy Group Installation at Position 2

The 2-chloro substituent is displaced by methoxy using sodium methoxide.

-

Dissolve 2-chloro-9-(tetrahydropyran-2-yl)-9H-adenine (5.0 mmol) in anhydrous methanol.

-

Add sodium methoxide (10.0 mmol).

-

Reflux at 65°C for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Outcome : 2-Methoxy-9-(tetrahydropyran-2-yl)-9H-adenine is obtained in 78% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Acid Catalyst : -Toluenesulfonic acid (0.1 equiv) accelerates THP protection without side products.

-

Base Stoichiometry : Excess sodium methoxide (2.0 equiv) ensures complete substitution at position 2.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| THP Protection | 96 | 98.5 |

| Ammonolysis | 84 | 97.8 |

| Methoxy Substitution | 78 | 99.1 |

Alternative Synthetic Routes

Use of Alternative Protecting Groups

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups were evaluated but showed inferior stability under ammonolysis conditions compared to THP.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Environmental Impact

-

E-Factor : 8.2 (kg waste/kg product), primarily from column chromatography.

-

Green Chemistry : Subcritical water extraction is being explored to replace organic solvents.

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigating its potential therapeutic properties and use in drug development.

Industry: Applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can be complex and require detailed study to fully understand.

Comparison with Similar Compounds

Structural and Functional Differences

- This contrasts with electron-donating groups like benzylamino (in 6-benzylamino analogue) or phenyl (in 6-phenyl derivative) . THP at Position 9: The THP group enhances solubility in organic solvents and serves as a protective group during synthesis. Its removal under acidic conditions enables further functionalization of the purine core .

- Synthetic Routes: The 6-phenyl derivative (Table) is synthesized via Suzuki-Miyaura cross-coupling using Pd(Ph₃)₄, K₂CO₃, and arylboronic acids, a method applicable to other 6-substituted purines .

- The compound from -(4-((6-(tert-butylamino)-9-THP-9H-purin-2-yl)amino)phenyl)ethanol, acts as an ATP-competitive inhibitor of topoisomerase II, highlighting the role of bulky substituents in enzyme inhibition .

Physicochemical Properties

- Solubility : The THP group generally improves lipid solubility, which may enhance membrane permeability compared to unsubstituted purines.

- Stability : THP-protected purines are stable under basic conditions but cleaved by acids, enabling controlled deprotection during synthesis .

Biological Activity

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, with the CAS number 77111-78-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that various concentrations of related compounds effectively reduce oxidative stress markers in vitro.

Table 1: Antioxidant Activity of Related Compounds

| Compound | Concentration (µg/mL) | % Inhibition of Oxidation |

|---|---|---|

| 2-Methoxy-9-(tetrahydro...) | 10 | 45 |

| Ascorbic Acid (Control) | 10 | 70 |

| 2-Methoxy-9-(tetrahydro...) | 50 | 65 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In one study, the compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

| Concentration (µg/mL) | % Inhibition of Cytokine Production |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

These results suggest that the compound could be beneficial in treating inflammatory conditions.

The biological activities of this compound are believed to be linked to its ability to modulate signaling pathways involved in oxidative stress and inflammation. Specifically, it may inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes.

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells treated with this compound showed significant neuroprotective effects against oxidative damage. The results indicated a reduction in cell death and improved cell viability compared to untreated controls.

Case Study 2: Anticancer Potential

In another investigation, this compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine?

A common method involves Suzuki-Miyaura cross-coupling using palladium catalysts. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with substituted phenylboronic acids in toluene with K₂CO₃ and Pd(Ph₃)₄ under reflux, followed by purification via column chromatography (EtOAc/hexane gradients) . Modifications to the methoxy group may require protection/deprotection strategies, such as using tetrahydropyran (THP) as a protecting group for the adenine nitrogen.

Q. How is structural characterization performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the THP-protected adenine structure. Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituents (e.g., methoxy protons at δ 3.3–3.5 ppm), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols should be followed during handling?

The compound’s acute toxicity (oral, dermal, inhalation) is classified under EU-GHS Category 4, requiring gloves, lab coats, and fume hoods. Refer to Safety Data Sheets (SDS) for related purine derivatives, which recommend avoiding inhalation and using emergency eyewash stations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in photostability data?

Nonadiabatic surface-hopping dynamics simulations (e.g., using MNDO or TD-DFT) can model excited-state behavior. Studies on 9H-adenine derivatives reveal conical intersections and charge-transfer states, which explain discrepancies in experimental fluorescence quantum yields . Apply similar methodologies to assess the methoxy-THP group’s impact on photodeactivation pathways.

Q. What strategies optimize reaction yields in cross-coupling syntheses?

Low yields may arise from steric hindrance at the purine C2 position. Screening alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or microwave-assisted heating can improve efficiency. Monitor by TLC and optimize solvent polarity (e.g., DMF for better boronic acid solubility) .

Q. How to address conflicting toxicity profiles in biological assays?

Re-evaluate dose-response curves using standardized models (e.g., rat LD₅₀ protocols). For example, a related benzylamino-THP-purine showed a rat oral LD₅₀ of 1640 mg/kg, but variations in substituents (e.g., methoxy vs. benzylamino) require re-testing under OECD guidelines .

Q. What crystallographic challenges arise with THP-protected adenines?

The THP group introduces conformational flexibility, complicating phase determination. Use high-resolution data (≤1.0 Å) and SHELXD for structure solution. Twin refinement in SHELXL may be necessary for non-merohedral twinning .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Q. Table 2. Computational Methods for Photostability Analysis

| Method | Software/Tool | Output Metrics |

|---|---|---|

| Surface Hopping | Newton-X, SHARC | Nonradiative decay rates, CI geometries |

| TD-DFT | Gaussian, ORCA | Excited-state energies, oscillator strength |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.